molecular formula C26H23NO5 B567966 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1233025-96-1

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B567966
CAS No.: 1233025-96-1
M. Wt: 429.472
InChI Key: DSYPAGRDOKEPBN-UHFFFAOYSA-N
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Description

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be easily detected by UV spectroscopy, making it useful in various analytical applications.

Biochemical Analysis

Biochemical Properties

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids without affecting the peptide chain. This selective interaction with enzymes ensures the precise assembly of peptides, making it an essential component in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular signaling molecules can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Fmoc group binds to amino acids, protecting them during peptide synthesis. This binding interaction prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The compound can also inhibit or activate enzymes involved in peptide synthesis, further influencing the assembly of peptides. Changes in gene expression may occur due to the compound’s interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term studies. Its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the compound may degrade, leading to changes in its effectiveness and interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the following steps:

    Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the tetrahydroisoquinoline ring: The protected amine is then subjected to cyclization reactions to form the tetrahydroisoquinoline ring. This can be done using various cyclization agents and conditions, depending on the specific starting materials and desired product.

    Methoxylation: The methoxy group is introduced into the molecule through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The production process also includes purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include alkyl halides and nucleophilic bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protected amino acid. The Fmoc group is stable under basic conditions and can be removed under mild acidic conditions, making it ideal for solid-phase peptide synthesis.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions due to its ability to form stable peptide bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Employed in the production of synthetic peptides and other bioactive compounds for research and development purposes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid
  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

Uniqueness

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific structure, which includes a tetrahydroisoquinoline ring and a methoxy group. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. Its ability to undergo various chemical reactions and its stability under different conditions make it a versatile compound in synthetic chemistry and peptide synthesis.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-31-17-11-10-16-13-27(14-23(25(28)29)22(16)12-17)26(30)32-15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-12,23-24H,13-15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYPAGRDOKEPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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